Molecular Architecture: Mono-Aldehyde 3,3'-Biisoxazole vs. Unfunctionalized 3,3'-Biisoxazole Core
[3,3'-Bi-1,2-oxazole]-5-carbaldehyde (C7H4N2O3, MW 164.12) incorporates a single reactive formyl group, distinguishing it from the unfunctionalized parent 3,3'-biisoxazole (CAS 16840-55-4, C6H4N2O2, MW 136.11), which lacks any aldehyde handle . The presence of the aldehyde adds 28.01 Da to the molecular weight and increases the polar surface area from approximately 52.1 Ų (for the parent 3,3'-biisoxazole) to 69.13 Ų, reflecting the additional carbonyl oxygen [1]. This single aldehyde enables condensation reactions (Schiff base formation, Knoevenagel, Wittig) that are structurally precluded in the unfunctionalized core, which requires de novo C–H functionalization to achieve analogous derivatization.
| Evidence Dimension | Reactive functional group availability for downstream derivatization |
|---|---|
| Target Compound Data | One formyl group (aldehyde); MW 164.12 g/mol; PSA 69.13 Ų; C7H4N2O3 |
| Comparator Or Baseline | 3,3'-Biisoxazole (CAS 16840-55-4): Zero formyl groups; MW 136.11 g/mol; PSA 52.1 Ų (estimated); C6H4N2O2 |
| Quantified Difference | ΔMW = +28.01 g/mol; ΔPSA ≈ +17 Ų; one additional synthetic handle available for direct derivatization without C–H activation |
| Conditions | Structural comparison based on molecular formula, ChemSrc-computed PSA values, and supplier-reported specifications |
Why This Matters
The presence of a single aldehyde handle eliminates the need for C–H activation or lithiation steps required to functionalize the parent 3,3'-biisoxazole, reducing synthetic step count by at least one transformation in library synthesis workflows.
- [1] Molaid Database. 5,5'-Biisoxazole (CAS 23296-57-3): Topological surface area 52.1 Ų (representative for unsubstituted biisoxazole core). View Source
